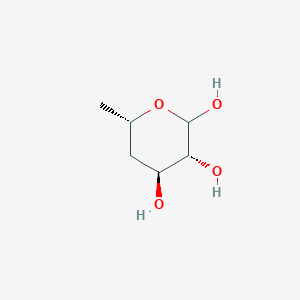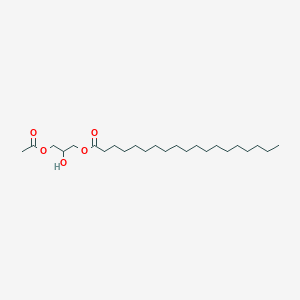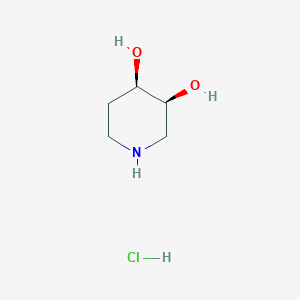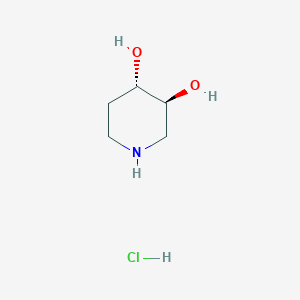
4-Deoxy-L-fucose
Übersicht
Beschreibung
4-Deoxy-L-fucose (4-Fuc) is a monosaccharide that is found in a variety of organisms, including plants, fungi, and bacteria. It is a non-reducing sugar, meaning it does not undergo the usual glycosidic bond cleavage when exposed to acid. 4-Fuc is a rare sugar and has been studied for its biochemical, physiological, and medical implications. It is an important intermediate in the biosynthesis of fucose-containing glycoconjugates, which are important components of the cell membrane. 4-Fuc has been found to be involved in a variety of biological processes, including cell adhesion, inflammation, and cancer cell invasion.
Wissenschaftliche Forschungsanwendungen
Biosensors and Microbiology
- Summary : 4-Deoxy-L-fucose is used in the development of a fluorescent inducible system for free fucose quantification in Escherichia coli .
- Methods : The researchers designed and developed a molecular quantification method of free fucose using fluorescent Escherichia coli. They evaluated low- and high-copy plasmids with and without the transcription factor fucR and its respective fucose-inducible promoter controlling the reporter gene sfGFP .
- Results : E. coli BL21 transformed with a high copy plasmid containing pFuc and fucR displayed a high resolution across increasing fucose concentrations and high fluorescence/OD values after 18 hours. The molecular circuit was specific against other monosaccharides and showed a linear response in the 0–45 mM range .
Biotechnology for Biofuels and Bioproducts
- Summary : 4-Deoxy-L-fucose is used in the enzymatic synthesis of L-fucose from L-fuculose using a fucose isomerase from Raoultella sp .
- Methods : The researchers performed biochemical and structural analyses of L-fucose isomerase identified from a novel species of Raoultella (Rd FucI) .
- Results : Rd FucI exhibited higher enzymatic activity for L-fuculose than for L-fucose, and the rate for the reverse reaction of converting L-fuculose to L-fucose was higher than that for the forward reaction of converting L-fucose to L-fuculose .
Studies of Fucoidan Polysaccharide Containing Glycans
- Summary : 4-Deoxy-L-fucose is used in studies of fucoidan polysaccharide containing glycans .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Enzyme Characterization
- Summary : 4-Deoxy-L-fucose is used in enzyme characterization .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Research on Bacterial Microcompartments
- Summary : 4-Deoxy-L-fucose is used in research on bacterial microcompartments .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Biopharmaceutical Industry: Monoclonal Antibody Production
- Summary : 4-Deoxy-L-fucose is used in the biopharmaceutical industry for monoclonal antibody production .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Development of Therapeutic Monoclonal Antibodies
- Summary : 4-Deoxy-L-fucose is used in the development of therapeutic monoclonal antibodies .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Lectin Bead-Binding Assay
- Summary : 4-Deoxy-L-fucose has been used as the non-haptenic sugar in a lectin bead-binding assay to study its effects on the binding of immobilized lectins like peanut agglutinin (PNA) and Dolichos biflorus agglutinin (DBA) .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Synthesis of Fucosyl Thioglycoside
- Summary : 4-Deoxy-L-fucose is used in the synthesis of fucosyl thioglycoside .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Anti-Aging Creams
- Summary : 4-Deoxy-L-fucose is used in anti-aging creams .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Accelerated Healing of Wounds
- Summary : 4-Deoxy-L-fucose is used to promote the accelerated healing of wounds .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Reduction of Allergy
Eigenschaften
IUPAC Name |
(3R,4S,6S)-6-methyloxane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBURJZEESAQPG-NSHGFSBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@H](C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Deoxy-L-fucose | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)
![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)



![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)